molecular formula C10H10N2O3S B2509481 Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 515861-13-9

Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B2509481
CAS No.: 515861-13-9
M. Wt: 238.26
InChI Key: OQEVUDVRKCTMPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-cyanoacetamides and thiophene derivatives, such as:

Uniqueness

Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate (CAS Number: 515861-13-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀N₂O₃S
  • Molecular Weight : 238.27 g/mol
  • Structure : The compound features a thiophene ring substituted with cyanoacetyl and carboxylate functional groups, which contribute to its reactivity and biological properties.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can have applications in treating hyperpigmentation disorders.
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain analogs of this compound do not exhibit cytotoxicity at low concentrations, indicating a favorable safety profile for further development.

The biological activity of this compound is attributed to its ability to interact with various biological targets due to the presence of reactive functional groups. The cyano and carbonyl functionalities allow for the formation of heterocyclic structures that can modulate biological pathways effectively.

Antimicrobial Activity

A study conducted on several thiophene derivatives, including this compound, revealed promising antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

Anticancer Efficacy

In a cell-based assay using B16F10 murine melanoma cells, analogs of this compound exhibited significant inhibition of cell proliferation. The most potent analog showed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

Tyrosinase Inhibition Studies

The compound's inhibitory effect on mushroom tyrosinase was evaluated using various concentrations. The results indicated that it could serve as a more effective alternative to traditional inhibitors like kojic acid, with IC50 values demonstrating superior potency.

Compound IC50 (μM) Activity
Kojic Acid24.09Tyrosinase Inhibitor
This compound10.50Tyrosinase Inhibitor

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-6-5-7(10(14)15-2)9(16-6)12-8(13)3-4-11/h5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEVUDVRKCTMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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